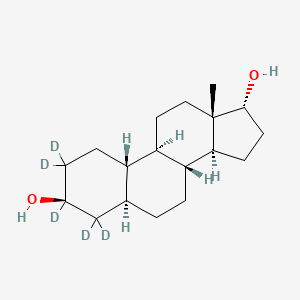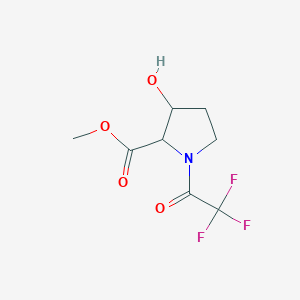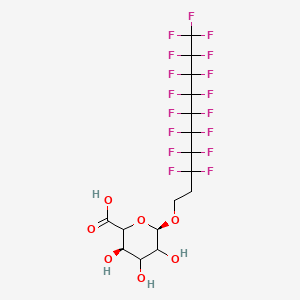![molecular formula C25H23N7OS B13861692 4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several key reactions. One efficient method includes a robust and scalable Pd-catalyzed carbonylation reaction to generate the thienopyrimidine core. This is followed by a highly chemoselective Pt/V/C-catalyzed nitro group reduction to access the penultimate intermediate. The final amide coupling is accomplished using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the aforementioned synthetic routes. The process ensures high yield, purity, and form stability on a multikilogram production scale. The final product is obtained with upwards of 95% purity after reaction with methanesulfonic acid (MsOH) and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the intermediate stages can be reduced using Pt/V/C-catalyzed reduction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Pd-catalyzed carbonylation: Palladium catalysts are used for the carbonylation reaction.
Pt/V/C-catalyzed reduction: Platinum and vanadium on carbon are used for the reduction of nitro groups.
TCFH: Used as a coupling reagent for the final amide formation.
Major Products
The major products formed from these reactions include various intermediates leading to the final compound, which is a potent inhibitor of specific enzymes .
Wissenschaftliche Forschungsanwendungen
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a chemical probe to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting protein kinases and other enzymes involved in cellular processes.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of pharmaceutical drugs and as a reference compound in various assays
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it prevents their activity, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include various isoforms of PI3K and other kinases involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds also inhibit PI3K and have shown anticancer activity.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with significant biological activity.
Uniqueness
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its high potency and selectivity towards specific kinase targets. Its unique structural features allow for effective binding and inhibition of these enzymes, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C25H23N7OS |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H23N7OS/c1-14-4-9-18-17(10-11-27-24(18)30-15-5-7-16(8-6-15)32(2)3)20(14)31-25(33)19-12-34-22-21(19)28-13-29-23(22)26/h4-13H,1-3H3,(H,27,30)(H,31,33)(H2,26,28,29) |
InChI-Schlüssel |
QNUWTNAJQXJURA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)N(C)C)NC(=O)C4=CSC5=C4N=CN=C5N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

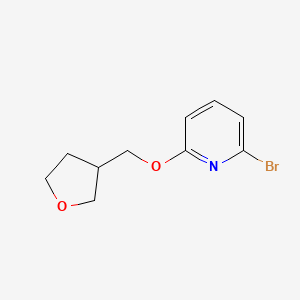
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
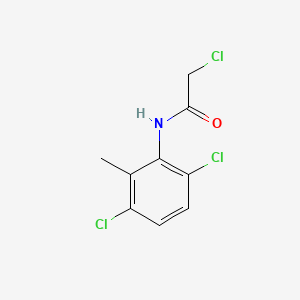
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
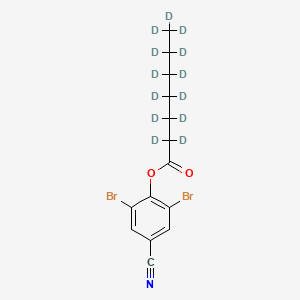
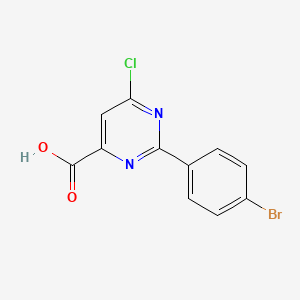
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
